![molecular formula C21H19N3O3S B5767632 N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as PEPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PEPB is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways. In
Mécanisme D'action
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the activity of PTP1B by binding to its catalytic domain. This results in an increase in insulin signaling pathways, leading to improved glucose uptake and utilization. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also reduces body weight and adiposity in obese animals. In addition, this compound has been shown to increase energy expenditure and reduce hepatic lipid accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide in lab experiments is its specificity for PTP1B inhibition. This allows for the study of the role of PTP1B in insulin signaling pathways without the interference of other signaling molecules. However, this compound has a relatively short half-life in vivo, which can limit its effectiveness in long-term experiments.
Orientations Futures
Future research on N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide could focus on its potential therapeutic applications in the treatment of diabetes and obesity. This could involve the development of more potent and selective PTP1B inhibitors based on the structure of this compound. In addition, the effects of this compound on other signaling pathways involved in energy metabolism could be explored. Finally, the development of novel drug delivery systems could improve the effectiveness of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide involves the reaction of 4-aminobenzoyl chloride with N-(phenylsulfonyl)ethanehydrazide in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to yield this compound. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound can improve insulin sensitivity and glucose homeostasis. In addition, this compound has been shown to reduce body weight and adiposity in animal models of obesity.
Propriétés
IUPAC Name |
N-[4-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(23-24-28(26,27)20-10-6-3-7-11-20)17-12-14-19(15-13-17)22-21(25)18-8-4-2-5-9-18/h2-15,24H,1H3,(H,22,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONAOLQGOZPIDD-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

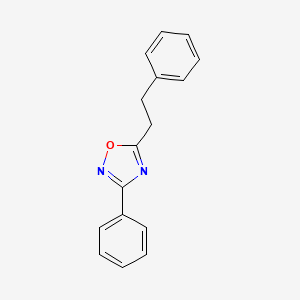

![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)

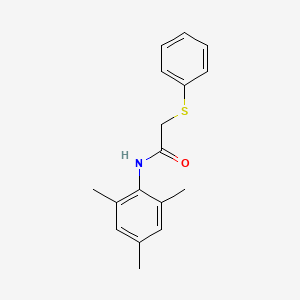
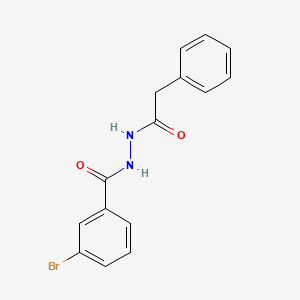
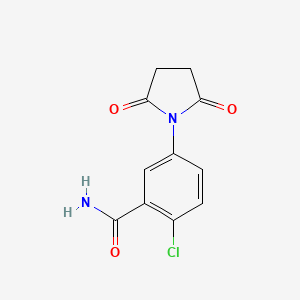
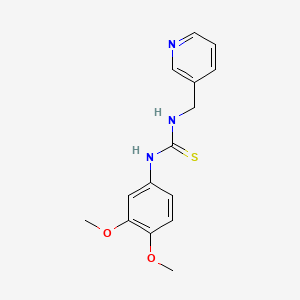
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
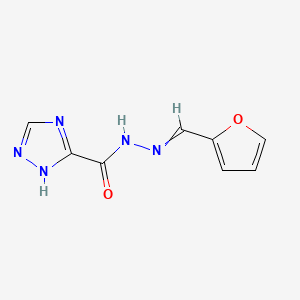


![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)